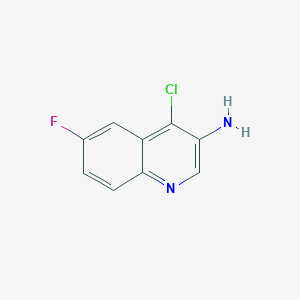![molecular formula C24H27NO5S B12961930 (5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione CAS No. 640275-14-5](/img/structure/B12961930.png)
(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a benzyl group, which is further connected to a chroman ring system. This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This step often involves the reaction of a suitable amino acid derivative with a thioester or a thiol in the presence of a base.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidine-2,4-dione core.
Introduction of the Chroman Ring System: The chroman ring system is usually synthesized separately and then attached to the benzyl group through an etherification reaction, using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring.
Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with modified chroman rings.
Reduction: Dihydro derivatives of the thiazolidine-2,4-dione core.
Substitution: Substituted benzyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties, owing to the presence of the chroman ring system. It may also exhibit enzyme inhibitory activities, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new treatments for diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The chroman ring system may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The thiazolidine-2,4-dione core could interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione: This compound is unique due to the combination of the chroman ring system and the thiazolidine-2,4-dione core.
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core but lack the chroman ring system.
Chromans: These compounds contain the chroman ring system but do not have the thiazolidine-2,4-dione core.
Uniqueness
The uniqueness of ®-5-(4-((®-6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione lies in its dual functionality. The presence of both the chroman ring system and the thiazolidine-2,4-dione core allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
640275-14-5 |
|---|---|
分子式 |
C24H27NO5S |
分子量 |
441.5 g/mol |
IUPAC 名称 |
(5R)-5-[[4-[[(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24-/m1/s1 |
InChI 键 |
GXPHKUHSUJUWKP-NTKDMRAZSA-N |
手性 SMILES |
CC1=C(C2=C(CC[C@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C |
规范 SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
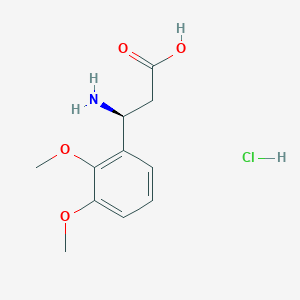
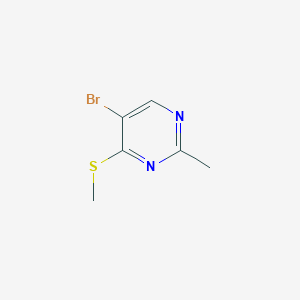
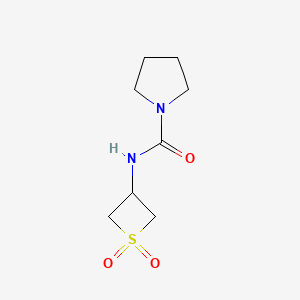
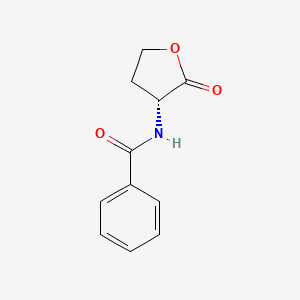
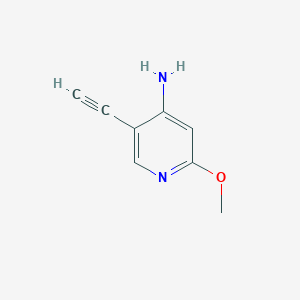
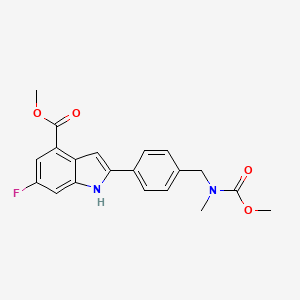
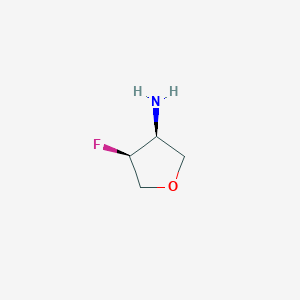

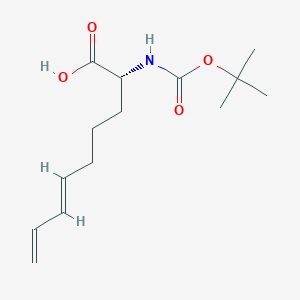
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
